An In-depth Technical Guide to the Structure and Application of N-Methyl-L-threonine
An In-depth Technical Guide to the Structure and Application of N-Methyl-L-threonine
This guide provides a comprehensive technical overview of N-Methyl-L-threonine, a critical non-proteinogenic amino acid derivative. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's core structure, synthesis, characterization, and its strategic application in peptide-based therapeutics. The insights provided herein are grounded in established scientific principles and methodologies to ensure technical accuracy and practical applicability.
Molecular Architecture and Physicochemical Properties
N-Methyl-L-threonine, systematically named (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid, is a derivative of the essential amino acid L-threonine.[1] The introduction of a methyl group on the alpha-amino nitrogen atom imparts unique chemical and physical characteristics that distinguish it from its parent molecule.[1] This modification is a cornerstone of modern medicinal chemistry, offering a strategy to enhance the therapeutic potential of peptides.[1][2]
Chemical Structure and Stereochemistry
The structure of N-Methyl-L-threonine is characterized by two chiral centers at the alpha-carbon (Cα) and the beta-carbon (Cβ), inherited from L-threonine.[1] The specific stereoisomer used in peptide synthesis is the (2S,3R) configuration.[1][3] This precise three-dimensional arrangement is crucial for its biological activity and its influence on the conformation of peptides into which it is incorporated.
Caption: Chemical structure of N-Methyl-L-threonine.
Physicochemical Data Summary
The methylation of the alpha-amino group alters the molecule's polarity, lipophilicity, and hydrogen bonding capacity. These changes are pivotal in overcoming the limitations of native peptides as drug candidates.[4]
| Identifier | Value | Source(s) |
| CAS Number | 2812-28-4 | [1][5] |
| Molecular Formula | C5H11NO3 | [1][5] |
| Molecular Weight | 133.15 g/mol | [1][5] |
| IUPAC Name | (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid | [1] |
| SMILES | CO)NC">C@HO | [1] |
| InChI Key | CCAIIPMIAFGKSI-DMTCNVIQSA-N | [1] |
| Melting Point | >235 °C | [1] |
| Appearance | White to off-white solid | [6] |
| XLogP3-AA | -3.1 | [1] |
Synthesis of N-Methyl-L-threonine
The preparation of N-Methyl-L-threonine is a critical process for its application in peptide synthesis. Several strategies have been developed, with the most efficient methods involving the formation and subsequent reduction of an oxazolidinone intermediate or direct reductive amination.[2]
Synthesis via Oxazolidinone Intermediate
This widely adopted, high-yielding approach involves the cyclization of an N-protected amino acid with formaldehyde to form a 5-oxazolidinone, followed by reductive cleavage of the ring to yield the N-methylated product.[2][7]
2.1.1 Experimental Protocol: Oxazolidinone-Based Synthesis
-
Oxazolidinone Formation: Fmoc-L-threonine is condensed with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid in toluene. The reaction mixture is heated to reflux with azeotropic removal of water to drive the reaction to completion. The resulting oxazolidinone is then isolated and can be purified by chromatography.[2]
-
Reductive Ring Opening: The purified oxazolidinone is dissolved in a suitable solvent like dichloromethane. A reducing agent, such as triethylsilane in the presence of a strong acid like trifluoroacetic acid, is added. The reaction proceeds at room temperature, leading to the reductive opening of the oxazolidinone ring to yield Fmoc-N-Methyl-L-threonine.[2][8]
Caption: Workflow for the synthesis of Fmoc-N-Methyl-L-threonine via an oxazolidinone intermediate.
Reductive N-Methylation of L-Threonine
An alternative method is the direct reductive amination of L-threonine. This process typically involves the reaction of the parent amino acid with formaldehyde to form a Schiff base or an oxazolidinone intermediate, which is then reduced.[1]
2.2.1 Experimental Protocol: Reductive Amination
-
Protection of the Carboxyl Group (Esterification): L-threonine is suspended in methanol, and a catalyst such as thionyl chloride or dry HCl gas is added at 0°C to facilitate the formation of the methyl ester.[1]
-
Formation of the Oxazolidinone Intermediate: The L-threonine methyl ester hydrochloride is dissolved in a solvent like dichloromethane. A base (e.g., triethylamine) is added to neutralize the hydrochloride, followed by the addition of paraformaldehyde and a catalytic amount of an acid like p-toluenesulfonic acid. The mixture is refluxed with a Dean-Stark trap to remove water.[1]
-
Reduction: The intermediate is reduced to the N-methyl derivative.
-
Hydrolysis and Purification: The methyl ester is hydrolyzed using a base such as lithium hydroxide (LiOH). The reaction mixture is then acidified, and the final product, N-Methyl-L-threonine, is purified by ion-exchange chromatography or recrystallization.[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.[1]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the alpha- and beta-protons, the methyl group on the beta-carbon, and the hydroxyl proton.[1]
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the carboxyl carbon, the alpha-carbon, the beta-carbon, the beta-methyl carbon, and the N-methyl carbon.[1] N-methylation is expected to cause a downfield shift in the alpha-carbon signal and introduce a new signal for the N-methyl carbon compared to L-threonine.[1]
| Atom | ¹³C Chemical Shift (ppm) for L-Threonine (in D₂O) | Expected Shift for N-Methyl-L-threonine |
| Cα | 63.172 | Downfield shift |
| Cβ | 68.679 | Minimal change |
| Cγ | 22.179 | Minimal change |
| C' (carboxyl) | 175.689 | Minimal change |
| N-CH₃ | N/A | New signal appears |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of N-Methyl-L-threonine would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C-H stretches of the methyl and methine groups, the C=O stretch of the carboxylic acid, and the N-H bend of the secondary amine.[1]
Mass Spectrometry (MS)
For N-Methyl-L-threonine, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 134.0811.[1] Common fragmentation pathways for amino acids involve the loss of water (H₂O) and formic acid (HCOOH), as well as cleavage of the amino acid backbone.[1] Documented fragmentation of N-Methyl-L-threonine shows major fragments at m/z 116.0711, 88.07634, and 70.06577.[1]
Applications in Peptide Synthesis and Drug Development
The incorporation of N-methylated amino acids into therapeutic peptides is a powerful strategy to enhance their pharmacological properties.[4] N-Methyl-L-threonine is a key building block in this endeavor, offering several advantages.[9]
Enhanced Proteolytic Stability
One of the most significant benefits of N-methylation is the increased resistance to enzymatic degradation by proteases.[4] The N-methyl group sterically shields the adjacent peptide bond from cleavage by endo- and exopeptidases.[4]
Improved Cell Permeability
N-methylation reduces the number of hydrogen bond donors in the peptide backbone, which can lead to a lower desolvation penalty for membrane permeation and potentially improved oral bioavailability.[10]
Conformational Control
The N-methyl group restricts the rotation around the Cα-C bond of the peptide backbone, reducing the conformational flexibility of the peptide.[4] This constraint can help to lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[4]
Caption: Impact of N-Methyl-L-threonine incorporation on peptide properties.
Challenges in Solid-Phase Peptide Synthesis (SPPS)
The primary obstacle in coupling N-methylated amino acids is steric hindrance.[11] The methyl group on the amide nitrogen obstructs the incoming activated amino acid, leading to slower and less efficient coupling reactions.[11] This necessitates the use of more potent coupling reagents and potentially longer reaction times.[10][11]
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Reported Coupling Efficiency (%) | Notes |
| HATU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings with low racemization.[10] |
| HCTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used in automated peptide synthesis.[10] |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient, with no risk of guanidinylation side reactions.[10] |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective but can have slower reaction rates.[10] |
Conclusion
N-Methyl-L-threonine is a valuable and versatile building block in the field of medicinal chemistry and drug development. Its unique structural features provide a powerful tool for enhancing the therapeutic properties of peptides by improving their stability, permeability, and conformational profile. A thorough understanding of its synthesis, characterization, and the nuances of its incorporation into peptide chains is essential for leveraging its full potential in the creation of next-generation peptide-based therapeutics.
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